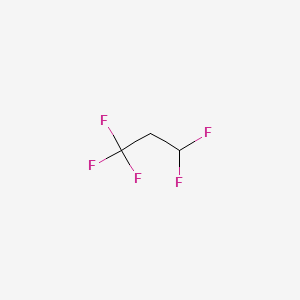

1,1,1,3,3-Pentafluoropropane

描述

Contextualization within Fluorocarbon Chemistry and Global Environmental Policy

The study of HFC-245fa is deeply embedded in the broader context of fluorocarbon chemistry and the evolution of international environmental regulations aimed at protecting the Earth's atmosphere.

Role as an Alternative to Ozone-Depleting Substances (ODS)

Following the Montreal Protocol in 1987, which mandated the phasing out of ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), the chemical industry sought viable alternatives. pudaily.com HFC-245fa emerged as a key third-generation blowing agent, replacing compounds such as trichlorofluoromethane (B166822) (CFC-11) and 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b). pudaily.comecetoc.orgfluorocarbons.org A significant advantage of HFC-245fa is its zero ozone depletion potential (ODP), making it a crucial component in the transition away from chemicals harmful to the ozone layer. ecetoc.orgcgc-jp.com Its adoption was widespread, particularly in the production of polyurethane foams for insulation. pudaily.comresearchgate.net

Global Warming Potential (GWP) and Atmospheric Lifetime Considerations

A critical focus of academic research on HFC-245fa has been its environmental impact, specifically its GWP and atmospheric lifetime. The GWP is a measure of a greenhouse gas's ability to trap heat in the atmosphere compared to carbon dioxide (CO2). canada.ca Over a 100-year time horizon, HFC-245fa has a GWP that has been reported with some variation, with values such as 858, 950, and 1030 cited in various studies. ecetoc.orgcolorado.educanada.caresearchgate.net This is significantly higher than CO2 (GWP of 1) but lower than some of the ODS it replaced, such as CFC-11, which has a GWP of 4,000. ecetoc.orgfluorocarbons.org The atmospheric lifetime of HFC-245fa is approximately 7.2 to 7.7 years. ecetoc.orgcolorado.eduresearchgate.net Once released, it degrades in the atmosphere, primarily through reaction with hydroxyl (OH) radicals, eventually forming compounds like carbon dioxide and hydrogen fluoride (B91410). ecetoc.orgresearchgate.net

| Compound | GWP (100-year) | Atmospheric Lifetime (Years) |

|---|---|---|

| HFC-245fa | 858 - 1030 ecetoc.orgcolorado.educanada.caresearchgate.net | 7.2 - 7.7 ecetoc.orgcolorado.eduresearchgate.net |

| CFC-11 | 4000 ecetoc.orgfluorocarbons.org | - |

| HCFC-141b | 600 ecetoc.orgfluorocarbons.org | - |

| CO2 | 1 canada.ca | - |

Academic Significance and Research Trajectories

The scientific community has actively investigated HFC-245fa from its initial development to its current status under evolving environmental regulations.

Historical Perspectives in Chemical Research

Research into HFC-245fa began as part of a broader effort to find replacements for ODS in the early 1990s. cgc-jp.com Honeywell first commercially produced HFC-245fa in 2002. pudaily.com Early research focused on its synthesis, physical properties, and performance as a blowing agent and in other applications like refrigeration and as a solvent. cgc-jp.comresearchgate.netpurdue.edu Studies investigated its solubility in polymers like polystyrene and its effectiveness in creating insulating foams. researchgate.net Toxicological research was also a key area, with studies examining its effects in animal models and human cell cultures to establish safety profiles. fluorocarbons.orgoup.comoup.comnih.govacs.orgnih.gov These foundational studies were crucial in establishing HFC-245fa as a viable, non-ozone-depleting alternative.

Future Directions in Scientific Inquiry

The scientific community continues to investigate 1,1,1,3,3-Pentafluoropropane (HFC-245fa), with future research trajectories largely influenced by global environmental regulations and the demand for more efficient energy technologies. The focus of ongoing and future inquiry is not on expanding the use of HFC-245fa as a standalone fluid, but rather on using it as a benchmark for developing superior, more environmentally benign alternatives and on optimizing its role in transitional applications.

Development of Low Global Warming Potential (GWP) Alternatives A primary avenue of future research is the identification and evaluation of low-GWP fluids to replace HFC-245fa. ccacoalition.org While HFC-245fa has a zero Ozone Depletion Potential (ODP), its GWP is considered relatively high (950 to 1030 times that of CO₂ over 100 years). ecetoc.orgresearchgate.netfluorocarbons.org Consequently, significant research is directed towards fourth-generation blowing agents and refrigerants, such as hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs). pudaily.com

Scientific investigations are systematically comparing the thermodynamic and thermophysical properties of these new compounds against HFC-245fa. researchgate.net For instance, studies are assessing fluids like HCFO-1233zd-E and HFO-1336mzz-Z for their potential in Organic Rankine Cycles (ORCs). ccacoalition.org Research indicates that these alternatives can offer higher net cycle efficiencies and require lower pump power, although they may necessitate larger turbines. ccacoalition.org Future work will likely involve experimental validation of these theoretical models and long-term performance testing in real-world systems.

Advanced Waste Heat Recovery Systems HFC-245fa is frequently used as a working fluid in ORCs to recover low-temperature waste heat. researchgate.netpurdue.edumdpi.com Future scientific inquiry in this area focuses on enhancing the efficiency of these systems. Research is exploring the use of recuperative preheaters within the ORC, which can significantly improve thermal efficiency by using heat from the turbine exhaust to preheat the liquid working fluid. researchgate.netpurdue.edu

Further studies are aimed at optimizing high-temperature heat pumps (HTHPs) that currently utilize HFC-245fa. scispace.com As industrial processes move towards higher temperatures, research is needed to evaluate the performance and stability of HFC-245fa under these more demanding conditions and to compare it with new candidate fluids like HCFO-1224yd(Z), which may offer higher Coefficients of Performance (COP) and substantially lower carbon footprints. scispace.com

Material Compatibility and Thermal Stability The long-term reliability of systems using HFC-245fa, particularly at elevated temperatures, depends on its thermal stability and compatibility with system materials. Experimental studies have shown that HFC-245fa can begin to decompose at temperatures around 300°C and that materials like copper and aluminum can catalyze this decomposition. researchgate.net Future scientific inquiry will need to expand on this research, investigating the long-term effects of HFC-245fa and its potential alternative fluids on a wider range of materials, including various polymers and elastomers used in seals and gaskets. stargetgas.comresearchgate.net Understanding the catalytic mechanisms and decomposition pathways at a molecular level, for instance through Density Functional Theory (DFT) calculations, represents a fundamental research direction that can inform the design of more robust and durable high-temperature systems. researchgate.net

Compound Names Mentioned

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNHSVIGIHOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052110 | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Colorless compressed gas or liquefied gas with a slight ethereal odor; [CHEMINFO] Ether-like odor; [MSDSonline] | |

| Record name | Propane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

460-73-1 | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HFC 245fa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,1,1,3,3-pentafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA9UOF49CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1,1,3,3 Pentafluoropropane and Its Derivatives

Catalytic Fluorination Processes

The synthesis of 1,1,1,3,3-pentafluoropropane (HFC-245fa) and its derivatives relies heavily on catalytic fluorination and dehydrofluorination reactions. These processes are critical for achieving high yields and selectivity, transforming precursors into valuable hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs).

Vapor-Phase Catalytic Fluorination using Anhydrous Hydrogen Fluoride (B91410)

Vapor-phase catalytic fluorination is a prominent method for producing HFC-245fa. This process typically involves the reaction of a chlorinated precursor, such as 1,1,1,3,3-pentachloropropane (B1622584) (PCP), with anhydrous hydrogen fluoride (HF) at elevated temperatures over a solid catalyst. researchgate.net

The choice of catalyst is paramount for the efficiency of vapor-phase fluorination. Antimony pentahalide catalysts, particularly those based on antimony pentafluoride (SbF5), have demonstrated high activity. researchgate.net To enhance their performance, these catalysts are often supported on inert, porous materials. This approach improves catalytic activity and thermal stability while mitigating issues like hygroscopicity and corrosion associated with unsupported SbF5. researchgate.net

Supported catalyst systems not only show high catalytic activity but also exhibit excellent thermostability. researchgate.net The optimization of these catalysts involves modifying the support material and the method of catalyst deposition to maximize surface area and the number of active sites.

Table 1: Catalyst Systems for Vapor-Phase Fluorination

| Catalyst System | Precursor | Product | Key Advantages |

| SbF5-attached catalyst on porous support | 1,1,1,3,3-Pentachloropropane (PCP) | This compound (HFC-245fa) | High catalytic activity, excellent thermostability, reduced hygroscopicity and corrosion. researchgate.net |

| Fluorided Alumina (B75360) | Chlorinated propanes | Fluorinated propanes | Standard vapor phase agent. google.com |

| Chromium oxides | Chlorinated propanes | Fluorinated propanes | Well-known vapor phase dehydrofluorination catalysts. google.com |

The vapor-phase fluorination of PCP to HFC-245fa is a stepwise process. The reaction proceeds through the sequential replacement of chlorine atoms with fluorine atoms. This multi-step reaction involves several partially fluorinated chloropropane intermediates. The specific pathway and the stability of these intermediates are influenced by the catalyst and reaction conditions. researchgate.net For instance, the synthesis of HFC-245fa from CCl3CH2CHCl2 involves intermediates such as CF3CH2CHCl2 and CF3CH2CHFCl. google.com

Liquid-Phase Catalytic Fluorination

Liquid-phase fluorination presents an alternative to the vapor-phase process. This method involves reacting a chlorinated precursor with anhydrous HF in a liquid medium, in the presence of a fluorination catalyst. google.comjustia.com Common catalysts for this process include Lewis acids and various metal halides such as antimony pentachloride (SbCl5), tin tetrachloride (SnCl4), and titanium tetrachloride (TiCl4). google.comjustia.com

One of the significant advantages of using certain liquid-phase catalysts, like those based on titanium, is the reduction of corrosion problems often encountered with antimony-based systems. google.com The reaction can be carried out with precursors like 1,1,1,3,3-pentachloropropane or partially fluorinated derivatives. google.com

Dehydrofluorination Reactions for Fluorinated Propene Synthesis

The dehydrofluorination of HFC-245fa is a key step in the synthesis of valuable hydrofluoroolefins (HFOs), such as 1,3,3,3-tetrafluoropropene (HFO-1234ze). halide-crylink.comiaea.org This reaction involves the removal of a hydrogen and a fluorine atom from the HFC-245fa molecule, creating a carbon-carbon double bond. This process can be conducted in either the vapor phase over a catalyst or in the liquid phase using a strong base. google.com

A variety of catalysts have been developed to promote the selective dehydrofluorination of HFC-245fa. The choice of catalyst significantly impacts the conversion rate and the selectivity towards the desired HFO isomer.

Ni-Cr₂O₃ Catalysts : The addition of nickel oxide (NiO) to chromium oxide (Cr₂O₃) catalysts has been shown to enhance their activity and stability for the dehydrofluorination of HFC-245fa. iaea.org The formation of nickel fluoride (NiF₂) during pre-fluorination provides new acid sites with higher turnover frequencies. iaea.org These catalysts exhibit lower activation energy compared to pure Cr₂O₃, suggesting different reaction pathways. iaea.org The acidic Ni²⁺ and basic F⁻ ions are believed to be responsible for the cleavage of C-F and C-H bonds, respectively. iaea.org Studies have also investigated Ni-Cr₂O₃ catalysts for the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) from HFC-245fa, noting that increased surface acidity enhances selectivity towards HFO-1234yf. niscpr.res.in

ZnO/Cr₂O₃ Catalysts : Zinc oxide (ZnO) promoted Cr₂O₃ catalysts have been investigated for the selective dehydrofluorination of HFC-245fa. researchgate.net These catalysts can be used to synthesize tetrafluoropropylene and 3,3,3-trifluoropropyne. researchgate.net The addition of ZnO influences the activity and selectivity of the catalyst. researchgate.net

Nano-AlF₃ Catalysts : Aluminum fluoride (AlF₃) in nanostructured forms, particularly when stabilized by a carbon matrix, has emerged as a robust catalyst for dehydrofluorination reactions. acs.orgacs.org These catalysts exhibit high activity and excellent thermal stability due to the formation of under-coordinated aluminum species, which act as strong Lewis acid sites. acs.orgacs.orgresearchgate.net The confinement of AlF₃ nanoclusters can lead to a significant increase in catalytic activity compared to traditional AlF₃ catalysts. researchgate.net

V₂O₅/MgF₂ Catalysts : Vanadium pentoxide (V₂O₅) supported on magnesium fluoride (MgF₂) has proven to be a highly effective catalyst system for the gas-phase dehydrofluorination of HFC-245fa to HFO-1234ze. halide-crylink.com The addition of V₂O₅ to MgF₂ can increase the HFC-245fa conversion by up to five-fold and significantly enhance catalyst stability. halide-crylink.com The active species are believed to be vanadium oxyfluorides (VOFx), which are formed in-situ and possess much higher turnover frequencies than the MgF₂ support alone. halide-crylink.com

Table 2: Catalyst Performance in Dehydrofluorination of HFC-245fa

| Catalyst | Product | Conversion (%) | Selectivity (%) | Reaction Temperature (°C) |

| MgF₂ | HFO-1234ze | 19.2 | ~99.8 | 340 |

| 1.0% V₂O₅/MgF₂ | HFO-1234ze | 67.7 | ~99.8 | 340 |

| Cr₂O₃ | HFO-1234ze | 68 | ~80 | 320 |

| 15NiO/Cr₂O₃ | HFO-1234ze | 89 | Not specified | 320 |

| Cr₂O₃-SCS | HFO-1234ze | Not specified | ~80 | 175-350 |

Data sourced from multiple studies for comparative purposes. halide-crylink.comresearchgate.netnih.gov

Synthesis of Tetrafluoropropene Isomers (e.g., HFO-1234yf, HFO-1234ze)

The tetrafluoropropene isomers 2,3,3,3-tetrafluoropropene (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze) are key derivatives sought for their favorable environmental profiles. i-scholar.inresearchgate.net A primary route to HFO-1234ze involves the dehydrofluorination of this compound (HFC-245fa). researchgate.netsemanticscholar.org This gas-phase reaction is typically performed over catalysts such as chromium oxide (Cr₂O₃) or aluminum fluoride. semanticscholar.orgresearchgate.net For instance, Cr₂O₃ nanoparticles prepared by solution combustion synthesis have demonstrated high catalytic activity, achieving a reaction rate of 6 mmol/h/g with approximately 80% selectivity to HFO-1234ze. semanticscholar.orgresearchgate.net

The synthesis of HFO-1234yf is more complex, involving multiple established pathways. i-scholar.influorine1.ru One common industrial method is a two-step process where 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is first reacted with hydrogen fluoride (HF) in the liquid phase using an antimony pentachloride (SbCl₅) catalyst. fluorine1.ru The resulting intermediate is then dehydrochlorinated to yield HFO-1234yf. fluorine1.ruepo.org Alternative routes start from different precursors, such as the dehydrohalogenation of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) or the reaction of chlorotrifluoroethylene (B8367) (CTFE) with a methyl halide followed by fluorination with HF. i-scholar.inresearchgate.netgoogle.com

The isomerization of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) to its cis-isomer (HFO-1234ze(Z)) can be achieved using alumina catalysts, which is significant as the different isomers have distinct physical properties suitable for varied applications. researchgate.net

Selected Synthetic Routes to Tetrafluoropropene Isomers

| Product Isomer | Precursor(s) | Key Reaction Step(s) | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| HFO-1234ze | This compound (HFC-245fa) | Gas-phase Dehydrofluorination | Cr₂O₃, AlF₃, ZnO/Cr₂O₃ | researchgate.netsemanticscholar.orgresearchgate.net |

| HFO-1234yf | 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) | Liquid-phase Fluorination & Dehydrochlorination | HF, SbCl₅ | fluorine1.ru |

| HFO-1234yf | Chlorotrifluoroethylene (CTFE), Methyl Halide | Thermal Reaction & Fluorination | HF, Fluorinated Chromium Oxide | fluorine1.rugoogle.com |

| HFO-1234ze | 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) | Hydrofluorination & Dehydrochlorination | Not specified | epo.org |

| HFO-1234yf | 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) | Dehydrochlorination | Aqueous Caustic Solution | researchgate.net |

Precursor Synthesis and Halogen Exchange Reactions

The production of HFC-245fa often relies on the synthesis of a chlorinated precursor followed by halogen exchange (fluorination) reactions. sci-hub.seoxy.comgoogle.com This strategy leverages readily available C3 chlorocarbons.

Production of 1,1,1,3,3-Pentachloropropane (HCC-240fa) as a Precursor

1,1,1,3,3-Pentachloropropane (HCC-240fa) is a key intermediate for producing HFC-245fa. oxy.comgoogle.com It is typically synthesized via the addition reaction (telomerization) of carbon tetrachloride (CCl₄) and vinyl chloride (VCM). oxy.comgoogle.comresearchgate.net This process is conducted in the presence of a catalyst system. oxy.comresearchgate.net

One patented method involves reacting carbon tetrachloride and vinyl chloride with a catalyst mixture composed of an organophosphate solvent, iron metal, and ferric chloride. oxy.com Another approach studies the kinetics of the reaction promoted by iron powder as a catalyst precursor and dibutyl phosphate (B84403) as a co-catalyst, noting the reaction follows first-order kinetics. researchgate.net The reaction conditions are optimized to maximize the yield of HCC-240fa, with temperatures typically in the range of 110-125°C and pressures between 0.5-1.0 MPa. researchgate.net The subsequent step is the fluorination of HCC-240fa with anhydrous hydrogen fluoride (HF) to yield HFC-245fa. oxy.comgoogle.com This fluorination can be performed in the liquid phase using catalysts like titanium-based compounds, which are noted to avoid the corrosion issues associated with traditional antimony-based catalysts. google.com

Dechlorination and Dehydrochlorination Approaches

Dechlorination and dehydrochlorination are crucial steps in converting polychlorinated or hydrochlorofluorocarbon intermediates into the desired hydrofluoroolefin products. sci-hub.sewipo.int Dehydrochlorination involves the elimination of hydrogen chloride (HCl) from a molecule to form a double bond. epo.org For example, the synthesis of HFO-1234ze can be achieved through the hydrofluorination of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) to form 1-chloro-1,1,3,3-tetrafluoropropane (B13422752) (HCFC-244fa), which is then dehydrochlorinated. epo.org

Emerging Synthetic Strategies for Fluorinated Compounds

Beyond traditional methods, research is exploring novel strategies to create fluorinated molecules with greater efficiency and selectivity. These include activating inert C-F bonds and developing new methods for introducing fluorinated moieties.

C-F Bond Activation Methodologies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. qub.ac.ukmdpi.com However, activating C-F bonds provides a "top-down" approach to synthesize new fluorocarbons from existing polyfluorinated compounds. nih.gov Transition metal complexes, particularly those of nickel, palladium, and rhodium, are widely used for this purpose. mdpi.comox.ac.uk The process often involves the oxidative addition of the C-F bond across the metal center. qub.ac.uk For instance, nickel(II) complexes with bidentate phosphine (B1218219) ligands can catalyze the coupling reaction between Grignard reagents and fluoro-aromatics, effectively replacing a fluorine atom with a new carbon-carbon bond. mdpi.com

A more recent development is the use of Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. nih.gov FLPs, such as those combining B(C₆F₅)₃ and a bulky phosphine, can heterolytically cleave C-F bonds, generating a phosphonium (B103445) fluoride salt. nih.gov This methodology has been shown to be highly monoselective and can even be applied stereoselectively, offering a powerful tool for creating complex, stereo-enriched fluorocarbons from readily available polyfluorinated precursors. nih.gov

Hydrodifluoromethylation Techniques

The difluoromethyl group (-CF₂H) is a valuable moiety in medicinal chemistry as it can act as a lipophilic isostere for hydroxyl or thiol groups. cas.cnrsc.org Consequently, methods for its direct introduction into organic molecules are of high interest. Modern hydrodifluoromethylation techniques often involve the addition of a CF₂H radical across an alkene. researchgate.netresearchgate.net

A notable strategy employs difluoroacetic acid (CF₂HCOOH) as an inexpensive and readily available source of the CF₂H radical. researchgate.netresearchgate.net In a process reported by Gouverneur and co-workers, the reaction is initiated using a hypervalent iodine reagent (PIDA) and visible light, avoiding the need for a metal photocatalyst. researchgate.netresearchgate.net This method exhibits broad functional group tolerance and is operationally simple. researchgate.net Another approach uses difluoromethyltriphenylphosphonium salts, which can be activated by visible light to generate the necessary radical species for addition to alkenes, again without requiring a separate photocatalyst. bohrium.com These techniques represent a significant advancement, providing direct and efficient access to high-value difluoromethylated building blocks. cas.cnresearchgate.net

Fluorination in Polyurethane and Epoxy Resin Synthesis

The integration of fluorine into polyurethane and epoxy resin structures is a significant area of materials science, aimed at imparting desirable properties such as enhanced chemical resistance, thermal stability, and low surface energy. While this compound (HFC-245fa) is a key compound in the production of certain polymers, its role is often physical rather than as a chemical reactant for fluorination. True fluorination of these polymers is achieved through the synthesis and incorporation of fluorinated monomers.

In the synthesis of polyurethane foams, this compound serves primarily as a physical blowing agent. wikipedia.orgresearchgate.net It is a volatile liquid that, when mixed with the reacting polyol and isocyanate, vaporizes due to the exothermic nature of the polymerization reaction. This creates the cellular structure of the foam. researchgate.net In this application, HFC-245fa does not chemically bond with the polyurethane backbone but is physically trapped within the polymer's closed cells. wikipedia.orgresearchgate.net Its use became widespread in the late 1990s as a replacement for ozone-depleting chlorofluorocarbons (CFCs). wikipedia.org

The actual chemical incorporation of fluorine into the polyurethane and epoxy polymer chains involves the use of fluorinated derivatives as precursors in the synthesis process. This is a more advanced and direct method for creating fluoropolymers with tailored properties.

Fluorination of Polyurethanes via Fluorinated Monomers

The synthesis of fluorinated polyurethanes (FPUs) relies on building the polymer from monomers that already contain fluorine atoms. This is a more effective strategy than attempting to fluorinate a pre-existing polyurethane chain. The fluorinated segments can be introduced into the hard or soft segments of the polymer, or as chain extenders. mdpi.com

Research has focused on creating various fluorinated polyols and isocyanates. For example, fluorinated polyester (B1180765) polyols can be synthesized from reactants like 3-fluorophthalic anhydride (B1165640) and various diols. mdpi.com These fluorinated polyols are then reacted with diisocyanates, such as toluene (B28343) diisocyanate (TDI) or 1,6-hexamethylene diisocyanate (HDI), to form the FPU. mdpi.com The introduction of fluorine enhances thermal stability; for instance, some FPUs show an increase in the onset decomposition temperature of more than 50 °C compared to their non-halogenated counterparts. mdpi.com

A derivative of pentafluoropropane, 1,1,3,3,3-pentafluoropropene (B1294464) (PFP), has been investigated in copolymerization studies. mdpi.comnih.gov While PFP does not readily form a homopolymer, it can be copolymerized with other monomers. mdpi.comnih.gov For instance, terpolymers have been synthesized using PFP, vinylidene fluoride (VDF), and 3-isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI), an isocyanate-containing monomer. mdpi.com This demonstrates a pathway to creating polyurethane precursors that incorporate the pentafluoropropyl structure.

| Fluorinated Monomer/Component | Co-reactants | Resulting Polymer Type | Key Research Finding | Reference |

|---|---|---|---|---|

| Fluorinated Polyester Glycol (from 3-fluorophthalic anhydride) | Toluene Diisocyanate (TDI), Hexamethylene Diisocyanate (HDI) | Polyester-type FPU | Increased onset decomposition temperature by over 50 °C compared to non-fluorinated analogues. | mdpi.com |

| 1,1,3,3,3-pentafluoropropene (PFP) | Vinylidene Fluoride (VDF), 3-isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI) | Fluorinated Terpolymer (Polyurethane Precursor) | Demonstrated the potential for incorporating PFP into polymers with isocyanate functionality for subsequent polyurethane synthesis. | mdpi.comnih.gov |

| Perfluoropolyether (PFPE) Glycols | Isocyanates | Polyether-type FPU | Results in FPUs with good low-temperature flexibility and hydrolysis resistance. | mdpi.com |

Fluorination of Epoxy Resins via Fluorinated Monomers

Similar to polyurethanes, fluorinated epoxy resins (FERs) are synthesized using epoxy monomers or curing agents that have been functionalized with fluorine. This approach imparts properties such as low dielectric constants, low moisture absorption, and high thermal stability, which are critical for applications in electronics and advanced composites. cnrs.frcnrs.fr

One synthetic route involves a multi-step process to create novel fluorinated epoxy resins. For example, 1,1-bis(4-glycidylesterphenyl)-1-(3'-trifluoromethylphenyl)-2,2,2-trifluoroethane (BGTF) is a fluorinated epoxy resin synthesized from fluorinated precursors. cnrs.fr When cured, this resin demonstrates improved dielectric properties and lower water absorption compared to standard bisphenol A diglycidyl ether (BADGE) based resins. cnrs.fr The presence of trifluoromethyl (CF3) groups contributes to these enhancements due to the low polarizability of the C-F bond and the increased free volume within the polymer. cnrs.fr

Other research has focused on using fluorinated compounds as additives or co-monomers. For instance, fluorinated epoxy monomers like 3-(perfluorooctyl)-1,2-propenoxide can be mixed in small quantities with standard epoxy resins and cured to create surfaces with highly hydrophobic properties. researchgate.net

| Property | Fluorinated Epoxy Resin (BGTF) | Standard Epoxy Resin (BADGE) | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 170–175 °C | Varies with curing agent | cnrs.fr |

| Thermal Decomposition Temp. (TGA 5% loss) | 370–382 °C | Varies with curing agent | cnrs.fr |

| Dielectric Constant | < 3.3 | Higher than BGTF | cnrs.fr |

| Water Absorption | Low | Higher than BGTF | cnrs.fr |

Environmental Fate and Atmospheric Chemistry of 1,1,1,3,3 Pentafluoropropane

Atmospheric Degradation Mechanisms

The primary mechanism for the removal of 1,1,1,3,3-pentafluoropropane from the atmosphere is through oxidation initiated by hydroxyl radicals. copernicus.org

The dominant degradation pathway for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. copernicus.orgacs.org These highly reactive radicals are often referred to as the "detergent" of the atmosphere because they are responsible for the removal of many pollutants. wikipedia.orgyoutube.com

The rate constants for the reaction of hydroxyl radicals with this compound (also known as HFC-245fa) have been measured using techniques such as flash photolysis resonance fluorescence. acs.org These experimental measurements are crucial for determining the atmospheric lifetime of the compound.

One study derived the following Arrhenius expression for the reaction over a temperature range of 273–370 K acs.org: k(T) = (1.46 ± 0.20) × 10⁻¹² exp{−(1331 ± 43)/T} cm³ molecule⁻¹ s⁻¹

At a standard atmospheric temperature of 294 K, a rate constant of k₂₄₅ₙₐ = (6.12 ± 0.70) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ has also been reported, which is consistent with the value derived from the Arrhenius expression. acs.org

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Methodology | Reference |

|---|---|---|---|

| 273-370 | (1.46 ± 0.20) × 10⁻¹² exp{−(1331 ± 43)/T} | Flash Photolysis Resonance Fluorescence | acs.org |

| 294 | (6.12 ± 0.70) × 10⁻¹⁵ | DF/LIF Study | acs.org |

The atmospheric degradation of this compound ultimately yields stable inorganic products. ecetoc.org The process of OH-initiated oxidation leads to the formation of carbon dioxide (CO₂) and hydrogen fluoride (B91410) (HF). ecetoc.orgfluorocarbons.org Carbonyl fluoride (COF₂) is also formed as a decomposition product. ecetoc.org

Following the initial oxidation, some of the degradation products undergo further reactions. Specifically, the carbonyl fluoride (COF₂) formed during the atmospheric degradation of this compound will rapidly hydrolyze in the atmosphere to form carbon dioxide and additional hydrogen fluoride. ecetoc.org

Hydroxyl Radical (OH) Initiated Oxidation

Environmental Distribution and Partitioning

Modeling of the environmental partitioning of this compound indicates that when released, it is expected to distribute almost entirely into the atmosphere. ecetoc.org

The partitioning of a chemical between air and water is a key environmental parameter. A modified head-space vial equilibrium method has been used to determine the partition coefficients for this compound. The study yielded an average water-air partition coefficient (lambda) of 0.58. nih.gov This low solubility in water further supports the finding that the compound will predominantly reside in the atmospheric compartment upon release. ecetoc.orgresearchgate.net

| Partition Medium | Partition Coefficient (λ) | Methodology | Reference |

|---|---|---|---|

| Water-Air | 0.58 | Modified Head-Space Vial Equilibrium | nih.gov |

Bioaccumulation Potential

The bioaccumulation potential of this compound (also known as HFC-245fa) is considered to be minimal. fluorocarbons.org This assessment is based on its chemical properties and experimental data. The predicted bioconcentration factor (BCF) for HFC-245fa is 2.2. ecetoc.org BCF is a measure of the extent to which a chemical substance concentrates in an aquatic organism from the surrounding water. A low BCF value, such as this, suggests that the substance is not likely to accumulate to high levels in organisms.

Studies on environmental organisms have shown no significant toxicity at the highest tested levels, and biodegradation of HFC-245fa has been observed to be minimal. fluorocarbons.org For instance, a 28-day biodegradation study showed only a 2% degradation by biochemical oxygen demand. ecetoc.org This low rate of biodegradation, combined with its low potential for bioaccumulation, is characteristic of hydrofluorocarbons. ecetoc.org

The low water solubility and high volatility of HFC-245fa mean that when released into the environment, it is expected to partition almost exclusively into the air. ecetoc.org This further reduces its potential for bioaccumulation in aquatic or terrestrial organisms.

Global Environmental Impact Assessment

Contribution to Radiative Forcing and Global Surface Warming

This compound is a potent greenhouse gas that contributes to global warming. researchgate.net Its impact is quantified by its Global Warming Potential (GWP), which is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). ecetoc.org

The GWP of HFC-245fa has been estimated by various sources, with values typically around 950 to 1030 for a 100-year time horizon. ecetoc.orgresearchgate.netepa.govstargetgas.comwikipedia.orgresearchgate.netresearchgate.net This means that over 100 years, one ton of HFC-245fa will trap 950 to 1030 times more heat than one ton of CO₂. wikipedia.org The Intergovernmental Panel on Climate Change (IPCC) in 2007 reported a GWP of 1030 for HFC-245fa. researchgate.netepa.gov Another source estimates the GWP at 950. fluorocarbons.orgecetoc.orgwikipedia.org

The atmospheric lifetime of HFC-245fa is approximately 7.2 to 7.7 years. ecetoc.orgresearchgate.net It is primarily removed from the atmosphere through reaction with hydroxyl (OH) radicals. researchgate.net While its GWP is significant, it is lower than that of some of the substances it was designed to replace, such as trichlorofluoromethane (B166822) (CFC-11), which has a GWP of 4,000. fluorocarbons.orgecetoc.org However, it is higher than that of dichlorofluoroethane (HCFC-141b), which has a GWP of 600. fluorocarbons.orgecetoc.org

The table below summarizes the key environmental metrics for HFC-245fa and its predecessor compounds.

| Compound | Atmospheric Lifetime (Years) | 100-Year GWP |

|---|---|---|

| This compound (HFC-245fa) | 7.2 - 7.7 | 950 - 1030 |

| Trichlorofluoromethane (CFC-11) | Not specified | 4000 |

| Dichlorofluoroethane (HCFC-141b) | Not specified | 600 |

Long-term Emission Projections and Observational Trends

Atmospheric observations have shown a rapid increase in the concentration of this compound since its introduction. mit.edulu.seresearchgate.net It first appeared in the atmosphere around the early 2000s and has seen a swift growth in its global mean mole fraction. mit.edulu.se For example, measurements at the Jungfraujoch observatory in Switzerland recorded an increase from 0.28 parts per trillion (ppt) in July 2004 to 0.68 ppt (B1677978) by the end of 2005, representing an increase of over 90% per year. researchgate.net By the end of 2010, the globally averaged dry air mole fraction had reached 1.1 ppt. mit.edulu.seresearchgate.net

Global emissions of HFC-245fa were estimated to have increased from 2,100-2,400 tonnes in 2003 to 5,100-5,900 tonnes in 2005. researchgate.net Emissions continued to rise, peaking at approximately 6.5 kilotonnes per year (kt yr⁻¹) in 2006, after which they began to decline. mit.edulu.seresearchgate.netresearchgate.net

Projections of future HFC emissions have been developed based on trends in observed abundances and current policies. copernicus.org These scenarios are used to assess the potential impact of HFCs on climate change. Some studies have suggested that earlier long-term projections may have overestimated the emissions of HFC-245fa in the initial years of its use. mit.edulu.seresearchgate.net

The table below presents a timeline of observed atmospheric concentrations and estimated global emissions of HFC-245fa.

| Year | Atmospheric Concentration (ppt) | Estimated Global Emissions (tonnes) |

|---|---|---|

| 2003 | Not specified | 2100 - 2400 |

| 2004 (July) | 0.28 | Not specified |

| 2005 (End) | 0.68 | 5100 - 5900 |

| 2006 | Not specified | ~6500 |

| 2010 (End) | 1.1 | Not specified |

Advanced Analytical Methodologies and Spectroscopic Characterization of 1,1,1,3,3 Pentafluoropropane and Its Metabolites

Chromatographic Techniques for Compound Identification and Quantification

Chromatography is a cornerstone for separating and analyzing 1,1,1,3,3-Pentafluoropropane and related fluorinated substances from complex mixtures.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides a powerful tool for both identification and quantification. In practice, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the column's stationary phase.

For the analysis of HFC-245fa in air, gas chromatography equipped with a flame ionization detector (FID) has been utilized, allowing for quantification by comparing the instrument's response to standard curves developed from known concentrations. ecetoc.org This method has been successfully applied to determine HFC-245fa levels in the parts-per-million (ppm) range. ecetoc.org

In metabolic studies, GC/MS is crucial for identifying and quantifying the biotransformation products of HFC-245fa. For instance, after exposing rats to HFC-245fa, urinary metabolites were identified and quantified using GC/MS. acs.org This analysis is essential for understanding the metabolic fate of the parent compound. Atmospheric monitoring of hydrofluorocarbons, including HFC-245fa, also relies on GC coupled with mass spectrometry to measure mole fractions in air samples. copernicus.org

Table 1: GC/MS Parameters for Analysis of Fluorinated Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | GS-GASPRO (60 m) or similar | Separation of volatile halogenated hydrocarbons. gcms.cz |

| Injection Mode | Headspace or direct injection | Introduction of volatile analytes into the GC system. gcms.cz |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Elution of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Identification and quantification based on mass-to-charge ratio. |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for targeted quantification, Full Scan for identification. eurofins.com |

While GC/MS is ideal for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard and highly effective method for analyzing non-volatile, often polar, fluorinated substances, such as the metabolites of this compound. shimadzu.comchromatographyonline.com This technique offers the high sensitivity and selectivity needed to analyze complex matrices like wastewater, drinking water, and biological fluids. chromatographyonline.comnih.gov

The process involves injecting a liquid sample into the LC system, where a high-pressure pump moves it through a column packed with a stationary phase (e.g., C18). eurofins.com The components separate based on their affinity for the stationary phase versus the mobile phase. The separated analytes then enter a tandem mass spectrometer (MS/MS), which provides two stages of mass analysis for enhanced specificity. This is particularly useful for distinguishing between different fluorinated compounds that may be present in a sample. nih.goveurofins.com LC-MS/MS is frequently used for the analysis of per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds. shimadzu.comacs.org The methods developed for PFAS can be adapted to study potential non-volatile metabolites of HFC-245fa.

Table 2: Typical LC-MS/MS Operating Conditions for Fluorinated Analytes

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | C18 reverse-phase | Effective for separating a wide range of polar and non-polar fluorinated compounds. eurofins.com |

| Mobile Phase | Gradient of water and methanol/acetonitrile with additives | Optimizes separation and ionization efficiency. |

| Ionization Source | Electrospray Ionization (ESI), typically negative mode | Efficiently ionizes many fluorinated organic acids and sulfonates. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis of target compounds. eurofins.com |

Total Fluorine and Organic Fluorine Analysis

To assess the total load of fluorinated compounds without measuring each one individually, methods that quantify total fluorine or total organic fluorine are employed. These techniques are valuable screening tools.

Combustion Ion Chromatography (CIC) is a robust technique for determining the total amount of halogens, including fluorine, in a variety of samples (solid, liquid, and gas). thermofisher.commetrohm.com The process involves the high-temperature combustion (pyrohydrolysis) of the sample in a furnace, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF) gas. metrohm.comrice.edu This gas is then trapped in an aqueous absorption solution. metrohm.comrice.edu Finally, this solution is injected into an ion chromatograph (IC) to quantify the fluoride ion concentration. metrohm.comrice.edu

This method can be adapted to measure different fractions of organic fluorine:

Total Fluorine (TF): The entire sample is combusted to measure all fluorine, both organic and inorganic.

Total Organic Fluorine (TOF): This is often calculated by measuring TF and subtracting the amount of inorganic fluoride (determined by direct IC analysis of the sample without combustion). metrohm.com

CIC serves as a complementary screening technique to targeted methods like LC-MS/MS. If the total organic fluorine measured by CIC is significantly higher than the sum of targeted compounds from an LC-MS/MS analysis, it suggests the presence of unknown or untargeted fluorinated substances in the sample. thermofisher.com

Adsorbable Organic Fluorine (AOF) is an analytical parameter that quantifies the total amount of organic fluorine compounds in an aqueous sample that can be adsorbed onto activated carbon. labtil.comfilab.fr The methodology, outlined in methods such as EPA Method 1621, involves passing a water sample through a column containing granular activated carbon (GAC). shimadzu.comshimadzu.comshimadzu.com The organic fluorinated substances are retained on the carbon, which is then combusted. The resulting fluoride is quantified by ion chromatography, similar to the general CIC method. labtil.comfilab.frshimadzu.com

Table 3: Steps in AOF Analysis via Combustion Ion Chromatography

| Step | Description | Purpose |

|---|---|---|

| 1. Adsorption | The aqueous sample is passed through a granular activated carbon (GAC) cartridge. | To concentrate organofluorine compounds from the sample matrix and separate them from inorganic fluoride. filab.frlcms.cz |

| 2. Rinsing | The GAC is rinsed to remove any remaining inorganic fluoride ions. | To ensure that only organic fluorine is measured. lcms.cz |

| 3. Combustion | The GAC with the adsorbed compounds is combusted at high temperatures (e.g., >1000 °C) in an oxygen-rich atmosphere. | To convert all adsorbed organic fluorine into gaseous hydrogen fluoride (HF). rice.edulabtil.com |

| 4. Absorption | The combustion gas is passed through an absorption solution. | To capture the HF gas in a liquid solution. metrohm.com |

| 5. Quantification | The absorption solution is analyzed by ion chromatography (IC). | To measure the concentration of fluoride ions, which corresponds to the AOF in the original sample. filab.frlcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. Specifically, Fluorine-19 (¹⁹F) NMR is highly effective because the ¹⁹F nucleus has a spin of ½ and a high natural abundance, resulting in strong, sharp signals.

¹⁹F NMR provides detailed information about the chemical environment of each fluorine atom in a molecule, including this compound. The chemical shifts, splitting patterns (coupling), and integration of the signals in a ¹⁹F NMR spectrum allow for the unambiguous identification of the compound's structure.

In metabolic studies of HFC-245fa, ¹⁹F NMR spectroscopy was used to identify metabolites in the urine of exposed rats. acs.org This technique is powerful because it can detect and help identify novel metabolites without the need for reference standards, providing insight into the biotransformation pathways. It offers a complementary approach to mass spectrometry, confirming the structures of metabolites and providing a more complete picture of organofluorine contamination. acs.org

Table 4: Summary of Analytical Techniques for this compound and its Metabolites

| Technique | Analyte Type | Primary Application |

|---|---|---|

| GC/MS | Volatile compounds (e.g., HFC-245fa) | Quantification in air; identification of volatile metabolites. ecetoc.orgacs.orgcopernicus.org |

| LC-MS/MS | Non-volatile, polar compounds | Identification and quantification of non-volatile fluorinated metabolites in complex matrices. chromatographyonline.comnih.gov |

| CIC | All combustible materials | Measurement of Total Fluorine (TF) and Total Organic Fluorine (TOF). thermofisher.commetrohm.com |

| AOF | Aqueous samples | Screening for total adsorbable organic fluorine contamination in water. labtil.comfilab.fr |

| ¹⁹F NMR | Fluorine-containing compounds | Structural elucidation of the parent compound and its metabolites. acs.orgacs.org |

Fluorine-19 NMR Spectroscopy for Metabolite Identification

Fluorine-19 (¹⁹F) NMR spectroscopy stands as a powerful and direct method for the identification and quantification of fluorinated metabolites in complex biological matrices. rsc.orgrsc.org The utility of this technique stems from several key advantages of the ¹⁹F nucleus: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection. wikipedia.orghuji.ac.ilbiophysics.org A significant benefit of ¹⁹F NMR in metabolic studies is the absence of endogenous background signals in biological samples, meaning that any detected signal is directly attributable to the administered fluorinated compound or its metabolites. rsc.org

The large chemical shift dispersion of ¹⁹F, which can span over 800 ppm, allows for excellent resolution of signals from different fluorine environments, minimizing the probability of peak overlap even in complex mixtures. wikipedia.orgthermofisher.com This wide range is highly sensitive to subtle changes in the local electronic environment, making it an exquisite probe for tracking metabolic transformations of this compound. biophysics.org For instance, the chemical shift of a fluorine atom will change significantly if an adjacent atom is hydroxylated, a common metabolic reaction.

In the context of this compound metabolism, ¹⁹F NMR can be employed to analyze biofluids like urine with minimal sample preparation. rsc.org Researchers can directly observe the disappearance of the parent compound's signature signals and the appearance of new resonances corresponding to metabolites. The coupling patterns between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and protons (¹⁹F-¹H) provide crucial information for elucidating the precise structure of these metabolites. huji.ac.ilnih.gov For example, the transformation of a -CF₂H group to a -CF₂OH group would result in a predictable change in the ¹⁹F chemical shift and a loss of the proton coupling.

High-resolution ¹⁹F NMR has been successfully applied to rapidly detect multiple fluorinated drug metabolites simultaneously in "cassette" dose studies, showcasing its potential for high-throughput metabolic screening. rsc.org This analytical approach is not only qualitative but can also be quantitative, allowing for the determination of the relative concentrations of different metabolites over time, thereby providing insights into pharmacokinetic profiles.

Interactive Data Table: Illustrative ¹⁹F NMR Data for Metabolite Analysis

Below is a hypothetical interactive table demonstrating how ¹⁹F NMR data might be presented for the analysis of this compound and a potential metabolite.

| Compound | Fluorine Environment | Chemical Shift (ppm, relative to CFCl₃) | Multiplicity | J-Coupling (Hz) |

| This compound | -CF₃ | -65 | Triplet | J(H-F) = 8.5 |

| -CHF₂ | -125 | Doublet of Quartets | J(H-F) = 55, J(F-F) = 8.5 | |

| Metabolite A (Hypothetical) | -CF₃ | -68 | Singlet | |

| -CF₂OH | -95 | Singlet |

Note: The data in this table is illustrative and intended for educational purposes.

Computational NMR Spectroscopy for Chemical Shift Prediction

Computational NMR spectroscopy has emerged as an indispensable tool for the structural elucidation of fluorinated compounds by accurately predicting ¹⁹F NMR chemical shifts. nih.govnsf.govacs.org This approach is particularly valuable when authentic standards of metabolites are unavailable for comparison. nsf.gov Density Functional Theory (DFT) is a commonly employed quantum mechanical method for these predictions. rsc.org

The process involves generating a 3D model of the proposed metabolite structure and then calculating the magnetic shielding tensor for each fluorine nucleus. These calculated shielding values are then converted into chemical shifts by referencing them against a standard compound, often trifluoromethylbenzene or CFCl₃. The accuracy of these predictions is highly dependent on the chosen level of theory, the basis set, and the method used to account for solvent effects. nsf.gov

Studies have shown that for fluorinated molecules, certain DFT functionals, such as ωB97XD, combined with appropriate basis sets like 6-31+G(d,p) or aug-cc-pvdz, can provide predicted ¹⁹F chemical shifts with a root mean square error (RMSE) of just a few ppm compared to experimental values. nsf.govrsc.orgrsc.org This level of accuracy is often sufficient to distinguish between different potential isomers of a metabolite. acs.org

For the metabolites of this compound, computational methods can be used to predict the ¹⁹F chemical shifts for various hypothetical biotransformation products. By comparing the computationally predicted spectra with the experimental spectra obtained from biofluids, researchers can confidently assign structures to the observed metabolite signals. This synergy between experimental and computational approaches significantly enhances the reliability of metabolite identification. nih.govchemrxiv.org

Data Table: Comparison of Experimental and Computationally Predicted ¹⁹F NMR Chemical Shifts for a Fluorinated Compound

| Functional Group | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) - DFT Method A | Predicted Chemical Shift (ppm) - DFT Method B |

| -CF₃ | -72.5 | -71.9 | -73.1 |

| -CF₂- | -115.8 | -116.2 | -115.5 |

| Ar-F | -130.1 | -129.5 | -130.8 |

Note: This table contains representative data to illustrate the accuracy of computational predictions and does not represent this compound.

Other Advanced Spectroscopic and Analytical Approaches

Beyond NMR, a suite of other advanced analytical techniques can be leveraged to characterize this compound and its derivatives, as well as the materials involved in its synthesis.

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS)

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) is a cutting-edge mass spectrometry technique renowned for its ultra-high resolution and exceptional mass accuracy, often at the sub-parts-per-million (ppm) level. yale.eduwikipedia.orgmdpi.com In this method, a sample is directly introduced into the ion source without prior chromatographic separation. mdpi.com The resulting ions are trapped in a Penning trap within a strong magnetic field, where their cyclotron frequency is measured. yale.eduwikipedia.org This frequency is inversely proportional to the mass-to-charge ratio (m/z) of the ion, allowing for extremely precise mass determination. yale.edu

The high mass accuracy of FT-ICR-MS enables the unambiguous determination of the elemental composition of parent ions and their fragments, which is crucial for identifying unknown metabolites of this compound. wikipedia.orgnih.gov For example, the mass difference between an oxygen and a fluorine atom can be readily resolved, allowing for the confident identification of hydroxylation or other metabolic transformations. The technique's high resolving power also allows for the separation of isobaric interferences, which can be a challenge in complex biological samples. yale.edu When applied to metabolomics, DI-FT-ICR-MS can provide a comprehensive snapshot of the metabolites present in a sample, making it a powerful tool for metabolic fingerprinting studies. mdpi.com

Surface-Enhanced Raman Scattering (SERS) for Fluorinated Compounds

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can overcome the inherently weak signals of conventional Raman scattering. wikipedia.orgyoutube.com The SERS effect relies on the enhancement of the Raman signal by orders of magnitude when molecules are adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. wikipedia.org This enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance and a chemical enhancement due to charge-transfer interactions between the analyte and the substrate. nih.gov

While the C-F bond has a relatively weak Raman scattering cross-section, SERS has shown promise for the detection of fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS). nih.govresearchgate.netacs.orgresearchgate.net For the analysis of this compound or its metabolites, a key challenge is to ensure effective adsorption onto the SERS substrate. Strategies to achieve this could involve modifying the substrate with functional groups that have an affinity for fluorinated compounds or using a "capture" molecule to bring the analyte to the surface. researchgate.netrsc.org The resulting SERS spectrum would provide a unique vibrational fingerprint, with characteristic peaks corresponding to C-F, C-H, and C-C stretching and bending modes, allowing for sensitive and specific detection. nih.gov

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Catalyst Characterization

The synthesis of this compound often relies on heterogeneous catalysts. The efficiency, selectivity, and lifespan of these catalysts are intimately linked to their physical and chemical properties. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are fundamental techniques for the characterization of these catalytic materials. malvernpanalytical.comjchemlett.com

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystallographic structure of a material. aapg.orgbinghamton.edu It provides information on the phase composition, crystal structure, and crystallite size of the catalyst. malvernpanalytical.comethz.ch For example, XRD can be used to identify the active catalytic phases, monitor phase changes during catalyst preparation or deactivation, and determine the dispersion of the active component on a support.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of the catalyst. researchgate.netzenodo.orgresearchgate.net It can reveal information about particle size, shape, and aggregation. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the catalyst surface, mapping the distribution of different elements. zenodo.org Together, XRD and SEM offer a comprehensive picture of the catalyst's structure and morphology, which is essential for understanding its performance and for the rational design of improved catalysts for the synthesis of this compound. malvernpanalytical.comresearchgate.net

Computational Chemistry and Molecular Modeling of 1,1,1,3,3 Pentafluoropropane

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule from first principles. These computational methods are pivotal in understanding the molecular geometry, electronic structure, and reactivity of compounds like 1,1,1,3,3-pentafluoropropane.

Molecular Geometry and Electronic Structure Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry of a molecule. These calculations solve the Schrödinger equation for the electronic system of the molecule to find the lowest energy arrangement of its atoms. The result is a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

For this compound, such calculations would reveal the precise C-C, C-H, and C-F bond lengths and the angles between them. The electronic structure, which encompasses the distribution of electrons within the molecule, is also a key output. This includes the molecular orbital energies and their spatial distribution. While specific computational studies detailing the optimized geometry of this compound are not widely available in the reviewed literature, the principles of such calculations are well-established. For instance, a DFT study on the dissociation of HFC-245fa on a Cu(111) surface inherently relies on an accurate molecular geometry and electronic structure as a starting point for its reaction mechanism investigation. researchgate.net

To illustrate the type of data obtained from such calculations, the following table presents hypothetical optimized geometry parameters for this compound based on typical values for similar fluorinated alkanes.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.52 |

| C2-C3 Bond Length (Å) | 1.52 |

| C-F Bond Length (Å) | 1.35 |

| C-H Bond Length (Å) | 1.09 |

| F-C-F Bond Angle (°) | 108.5 |

| H-C-H Bond Angle (°) | 109.5 |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, a frontier molecular orbital analysis would provide the energies of the HOMO and LUMO and visualize their spatial distributions. This information is critical for understanding its reactivity towards other chemical species. Although specific HOMO-LUMO energy values for HFC-245fa are not readily found in published literature, studies on other fluorinated propanes and related molecules demonstrate the utility of this analysis.

The following interactive table provides representative HOMO and LUMO energy values for a generic fluorinated propane (B168953) to illustrate the concept.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -12.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 14.0 |

Mulliken Charge Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemistry calculation. By partitioning the total electron population among the atoms, it provides a simple and intuitive picture of the charge distribution. This is particularly important for understanding intermolecular interactions, as the electrostatic potential of a molecule is largely determined by its partial charge distribution.

In the case of this compound, the high electronegativity of the fluorine atoms is expected to lead to significant negative partial charges on the fluorine atoms and positive partial charges on the carbon and hydrogen atoms. A Mulliken charge analysis would quantify these charges. While specific Mulliken charges for HFC-245fa are not available in the reviewed literature, the general trend is well-understood from basic chemical principles.

The interactive table below presents hypothetical Mulliken charges for the atoms in this compound, illustrating the expected charge distribution.

| Atom | Charge (a.u.) |

|---|---|

| C1 | 0.75 |

| C2 | -0.20 |

| C3 | 0.50 |

| F (on C1) | -0.25 |

| F (on C3) | -0.25 |

| H (on C2) | 0.10 |

| H (on C3) | 0.10 |

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules at the atomic level. These methods are particularly useful for investigating the properties of fluids and their interactions with other materials.

Adsorption Behavior in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas, making them promising candidates for applications such as gas storage and separation. Molecular simulations are essential for understanding the adsorption behavior of molecules like this compound within the complex pore structures of MOFs.

MD simulations can track the trajectories of individual HFC-245fa molecules as they move into and interact with the MOF, providing insights into diffusion pathways and binding sites. MC simulations, particularly Grand Canonical Monte Carlo (GCMC), are well-suited for calculating adsorption isotherms, which relate the amount of adsorbed gas to the pressure at a given temperature.

While there is a growing body of research on the simulation of various gases in MOFs, specific studies focusing on the adsorption of this compound in MOFs are not widely reported. However, the general principles of these simulations are applicable. For instance, simulations have been used to study the adsorption of other fluorinated compounds in MOFs, revealing the importance of electrostatic and van der Waals interactions between the adsorbate and the framework.

Intermolecular Interactions and Hydration Free Energies

Understanding the intermolecular interactions of this compound is crucial for predicting its bulk properties, such as its boiling point and viscosity. Molecular simulations can be used to develop and validate force fields, which are sets of parameters that describe the potential energy of a system of molecules. An accurate force field is essential for reliable predictions of thermophysical properties.

The hydration free energy, which is the free energy change associated with transferring a molecule from the gas phase to an aqueous solution, is another important property that can be calculated using molecular simulations. This property is particularly relevant for understanding the environmental fate and partitioning of HFCs.

Although detailed studies on the intermolecular potential and hydration free energy of this compound are scarce in the literature, the methodologies for such calculations are well-developed. These typically involve MD or MC simulations of the molecule in a box of water molecules, using techniques like thermodynamic integration or free energy perturbation to calculate the free energy difference between the solvated and gas phases.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties and reactivity of molecules like this compound (also known as HFC-245fa). DFT methods are used to approximate the solutions to the Schrödinger equation, providing insights into electronic structure and related properties with a favorable balance of accuracy and computational cost.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods, particularly DFT, is a common practice for structural elucidation. nih.gov For fluorine-containing compounds, ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope, its nuclear spin of ½, and its large chemical shift dispersion, which often simplifies spectral analysis. wikipedia.orgthermofisher.com

The application of DFT to predict ¹⁹F NMR chemical shifts involves calculating the nuclear magnetic shielding tensors for the molecule. These calculations can be performed using various functionals and basis sets, such as B3LYP with basis sets like 6-31+G(d,p). nih.gov The calculated shielding constants (σ) are then converted to chemical shifts (δ) relative to a standard reference compound. To improve accuracy and correct for systematic errors, linear scaling methods are often employed, where calculated values are plotted against experimental data to derive a scaling factor. nih.gov This computational approach allows for the reliable assignment of specific fluorine atoms to their corresponding signals in a complex ¹⁹F NMR spectrum, which can be challenging to determine solely from experimental data, especially in molecules with multiple fluorine atoms. nih.gov

While specific DFT studies predicting the ¹⁹F NMR spectrum of this compound are not detailed in the provided sources, the established methodologies are directly applicable. The molecule has two distinct fluorine environments: the -CF₃ group and the -CHF₂ group, which would be expected to produce separate signals in the ¹⁹F NMR spectrum. DFT calculations could precisely predict the chemical shifts for these two groups, aiding in the definitive assignment of its spectral features.

DFT is instrumental in studying the reaction mechanisms, kinetics, and transition states of reactions involving this compound. A significant area of research is its conversion into hydrofluoroolefins (HFOs), which are considered next-generation refrigerants with lower global warming potentials. nih.gov

One key reaction is dehydrofluorination, the elimination of a hydrogen fluoride (B91410) (HF) molecule. The catalyst-free dehydrofluorination of HFC-245fa has been systematically evaluated using computational methods to analyze the geometry, mechanism, and kinetics of the process. researchgate.net DFT calculations are used to map the potential energy surface of the reaction, identifying the minimum energy pathways and locating the transition state structures. The energy difference between the reactants and the transition state determines the activation energy, a critical parameter for understanding the reaction rate.

Studies have also investigated the C–F bond activation of HFC-245fa using catalysts like aluminum chlorofluoride (ACF). nih.gov DFT can be employed to model the interaction between the HFC-245fa molecule and the catalyst surface or active sites. These models help elucidate the reaction mechanism, showing, for instance, that the activation of CHF₂ groups may require a hydrogen source. nih.gov By calculating the energies of intermediates and transition states, researchers can understand the catalytic cycle and design more efficient catalysts for converting HFC-245fa into more environmentally benign compounds like 1,3,3,3-tetrafluoropropene (HFO-1234ze). nih.gov

Equation of State Development and Thermophysical Property Modeling

Accurate models of thermophysical properties are essential for designing and optimizing equipment that uses this compound as a working fluid, such as in organic Rankine cycles and centrifugal chillers. nist.govnist.gov

A highly accurate and comprehensive model for the thermodynamic properties of this compound has been developed in the form of a fundamental equation of state explicit in the Helmholtz energy. nist.govsemanticscholar.orgaip.org This type of equation uses temperature and density as the independent variables to calculate various thermodynamic properties like pressure, enthalpy, entropy, and heat capacities. nist.govnist.gov

The total Helmholtz energy (A) is expressed as the sum of an ideal-gas part (A_ideal) and a residual part (A_residual). The ideal-gas part describes the properties of the fluid in a hypothetical ideal gas state, while the residual part accounts for the effects of intermolecular forces. nist.gov The equation for HFC-245fa is based on extensive experimental data for vapor pressures, densities (both saturated and in the liquid and vapor phases), and sound speeds. nist.govresearchgate.net The functional form incorporates modern techniques, such as using Gaussian bell-shaped terms, to achieve high accuracy. nist.govresearchgate.net

The resulting equation of state is valid over a wide range of conditions, as summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Temperature Range | 170.0 K to 440 K | nist.govsemanticscholar.org |

| Maximum Pressure | 200 MPa | nist.govsemanticscholar.org |

| Critical Temperature | 427.01 K | nist.gov |

| Critical Pressure | 3.651 MPa | nist.gov |

| Critical Density | 3.875 mol·dm⁻³ | nist.gov |

| Triple-Point Temperature | 170.0 K | nist.gov |

The equation provides reliable property data with low uncertainties, essential for engineering applications. nist.govnist.gov

| Property | Estimated Uncertainty | Reference |

|---|---|---|

| Vapor Pressures | 0.1% | nist.gov |

| Saturated Liquid Densities | 0.1% | nist.gov |

| Liquid Densities (<70 MPa) | 0.1% | nist.gov |

| Liquid Densities (>70 MPa) | 0.2% | nist.gov |

| Vapor Densities | 0.3% | nist.gov |

| Vapor Sound Speeds | 0.1% | nist.gov |

| Liquid Sound Speeds | 0.3% | nist.gov |